

Publish Comparison Guide: (Butan-2-yl)(2-phenylethyl)amine vs. Amphetamine

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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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Executive Summary

This guide provides a technical comparison between Amphetamine (α -methylphenethylamine), the gold-standard monoamine releasing agent, and **(Butan-2-yl)(2-phenylethyl)amine** (also known as N-sec-butyl-phenethylamine), a structural analog appearing in novel psychoactive substance (NPS) screenings.

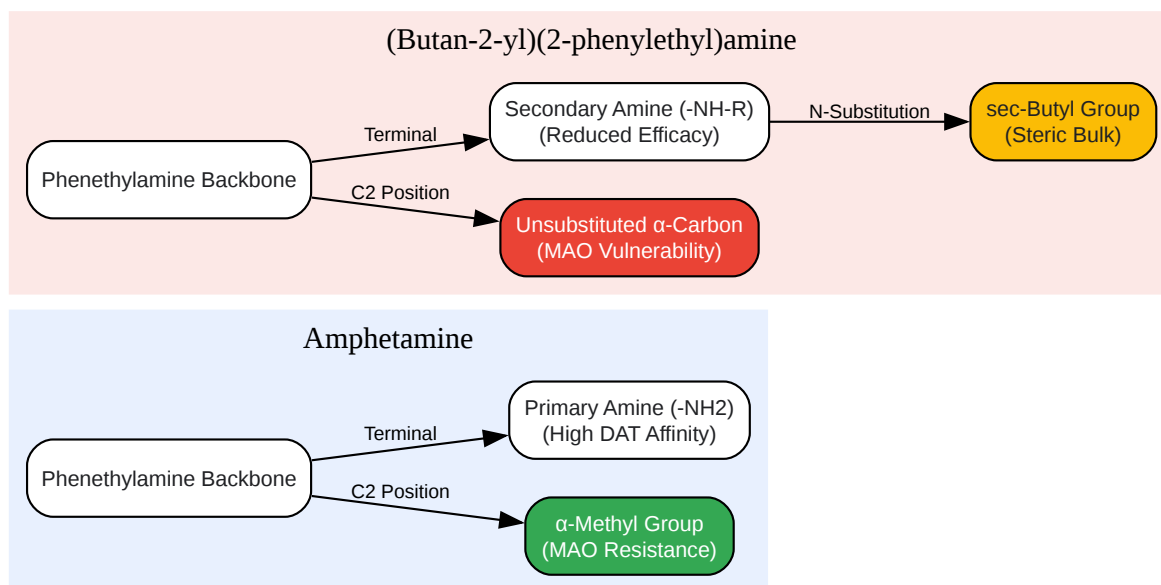
While Amphetamine exhibits high oral bioavailability and potent central nervous system (CNS) stimulation via transporter reversal, **(Butan-2-yl)(2-phenylethyl)amine** presents a distinct pharmacological profile. Structural-Activity Relationship (SAR) analysis and preliminary data indicate that the N-sec-butyl substitution shifts the mechanism from a potent substrate-based releaser to a lower-affinity reuptake inhibitor with reduced metabolic stability. This guide delineates the critical physiochemical and pharmacodynamic divergences required for accurate toxicological and therapeutic assessment.

Chemical Structure & Physiochemical Properties[1] [2][3]

The functional disparity between these two compounds stems from modifications at the -carbon and the amine nitrogen.

Feature	Amphetamine	(Butan-2-yl)(2-phenylethyl)amine
IUPAC Name	1-phenylpropan-2-amine	N-(butan-2-yl)-2-phenylethanamine
Structure Class	Primary Amine, -Methylated	Secondary Amine, N-Alkylated
Key Substituent	-Methyl group: Sterically hinders MAO degradation; increases BBB permeability.	-sec-butyl group: Increases lipophilicity; sterically hinders transporter binding site access.
Chirality	Yes (C is chiral). d-isomer is more potent.	Yes (The sec-butyl group contains a chiral center).
Lipophilicity (LogP)	~1.8	~3.2 (Predicted) – Higher lipophilicity due to butyl chain.
MAO Susceptibility	Resistant (due to -methyl).	Susceptible (lacks -methyl), though -substitution offers partial protection.

Structural Visualization (Graphviz)



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Caption: Structural comparison highlighting the alpha-methylation of Amphetamine vs. the N-alkylation of the butyl derivative.

Pharmacodynamics: Mechanism of Action

Amphetamine: The Releaser (Substrate)

Amphetamine acts as a substrate-type releasing agent.

- **Translocation:** It mimics dopamine (DA) and is transported into the presynaptic neuron via the Dopamine Transporter (DAT).[1]
- **VMAT2 Inhibition:** Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and forcing vesicular DA into the cytosol.
- **Reverse Transport:** The accumulated cytosolic DA is pumped out into the synapse by DAT (working in reverse), causing a massive, calcium-independent release.

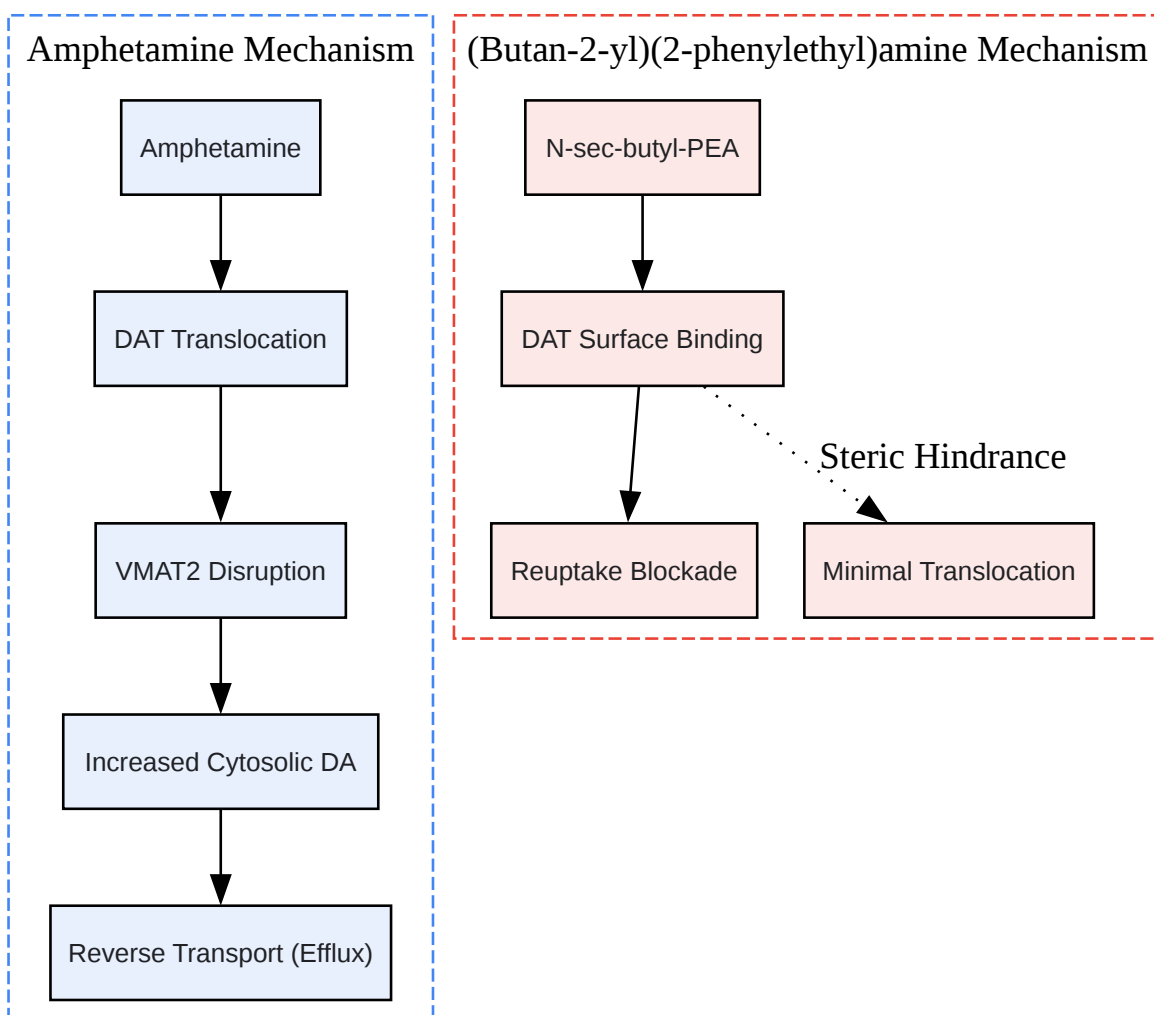
- TAAR1 Agonism: Intracellular amphetamine activates Trace Amine-Associated Receptor 1 (TAAR1), triggering phosphorylation of DAT, which promotes efflux and internalization.

(Butan-2-yl)(2-phenylethyl)amine: The Blocker (Inhibitor)

Based on SAR data for N-substituted phenethylamines, the N-sec-butyl analog behaves differently:

- Steric Hindrance: The bulky sec-butyl group prevents the molecule from being efficiently translocated by DAT. It cannot easily enter the neuron to interact with VMAT2.
- Reuptake Inhibition: Instead of releasing DA, it likely binds to the extracellular face of DAT/NET, blocking the reuptake of neurotransmitters.
- Potency Reduction: N-alkylation larger than a methyl group (e.g., ethyl, propyl, butyl) significantly reduces affinity for DAT. This compound is predicted to be a weak reuptake inhibitor with lower potency than amphetamine.
- Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine Transporter (NET) over DAT, suggesting more peripheral sympathomimetic effects (vasoconstriction, tachycardia) relative to central euphoria.

Comparative Signaling Pathway



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Caption: Amphetamine enters the neuron to force dopamine out; N-sec-butyl-PEA blocks the transporter from the outside.

Pharmacokinetics & Metabolism

The metabolic fate of these two compounds is the primary determinant of their duration of action and toxicity profile.

Metabolic Stability

- Amphetamine: The

-methyl group blocks the primary metabolic route (oxidative deamination by MAO). This results in a half-life of 9–12 hours in humans, allowing for sustained effects.

- **(Butan-2-yl)(2-phenylethyl)amine**: Lacking the

-methyl group, the phenethylamine backbone is a prime target for Monoamine Oxidase B (MAO-B).

- Nuance: The N-sec-butyl group provides some steric protection against MAO compared to unsubstituted Phenethylamine (PEA), which has a half-life of minutes. However, it is still significantly less stable than amphetamine.
- Prediction: Short duration of action (1–3 hours) unless consumed in high doses or with MAO inhibitors (which poses a risk of hypertensive crisis).

Toxicological Implications[2][4][5][6]

- Amphetamine: Neurotoxicity is associated with oxidative stress from massive dopamine efflux and hyperthermia.
- N-sec-butyl-PEA: Toxicity is likely driven by peripheral adrenergic stimulation (NET inhibition). Because it may not cross the BBB as efficiently or release DA as potently, users may take higher doses to achieve central effects, increasing the risk of cardiovascular collapse (tachycardia, hypertension).

Experimental Validation Protocols

To objectively distinguish these compounds in a laboratory setting, the following protocols are recommended.

Protocol A: [³H]DA Uptake vs. Release Assay

This experiment differentiates a Reuptake Inhibitor from a Releasing Agent.

- Preparation: Prepare rat striatal synaptosomes.
- Uptake Inhibition (IC₅₀): Incubate synaptosomes with [³H]Dopamine and varying concentrations of the test drug. Measure retained radioactivity.

- Amphetamine:[2][3][4][5] Potent inhibition (IC₅₀ ~50 nM).
- N-sec-butyl-PEA: Moderate/Weak inhibition (Predicted IC₅₀ >500 nM).
- Release Assay (EC₅₀): Pre-load synaptosomes with [³H]Dopamine. Superfuse with buffer containing the test drug.
 - Amphetamine:[2][3][4][5] Dose-dependent efflux of [³H]DA (EC₅₀ ~50 nM).
 - N-sec-butyl-PEA: No significant efflux observed (profile matches a blocker like cocaine or bupropion, not a releaser).

Protocol B: Metabolic Stability (Liver Microsomes)

- Incubation: Incubate 1 μM of compound with human liver microsomes (HLM) and NADPH at 37°C.
- Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.
- Analysis: Analyze via LC-MS/MS.
- Result Interpretation:
 - Amphetamine:[2][3][4][5] >80% remaining after 60 mins (High stability).
 - N-sec-butyl-PEA: <50% remaining after 60 mins (Rapid deamination/N-dealkylation).

Summary of Comparative Data

Parameter	Amphetamine	(Butan-2-yl)(2-phenylethyl)amine
Primary Target	DAT / NET / VMAT2	NET / DAT (Putative)
Action Type	Releaser (Substrate)	Reuptake Inhibitor (Blocker)
Potency (DAT)	High (Ki ≈ 50-100 nM)	Low (Predicted Ki > 500 nM)
Selectivity	DA ≈ NE	NE > DA (Predicted)
Duration	Long (9-12 hrs)	Short (1-3 hrs)
Metabolism	CYP2D6 (Minor), Deamination resistant	MAO-B (Major), N-dealkylation
Legal Status	Schedule II (Controlled)	Unscheduled / Analogue (Grey Market)

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